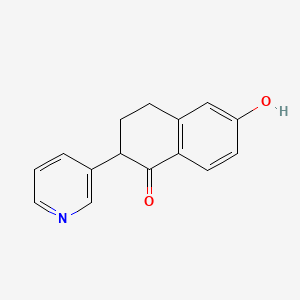

6-Hydroxy-2-(3-pyridyl)-1-tetralone

Description

Properties

Molecular Formula |

C15H13NO2 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

6-hydroxy-2-pyridin-3-yl-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C15H13NO2/c17-12-4-6-13-10(8-12)3-5-14(15(13)18)11-2-1-7-16-9-11/h1-2,4,6-9,14,17H,3,5H2 |

InChI Key |

WARDADVFJOZTCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)C(=O)C1C3=CN=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

6-Hydroxy-2-(3-pyridyl)-1-tetralone and its derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit potent antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to inhibit specific metabolic pathways and induce apoptosis in cancer cells. For instance, studies have shown that certain tetralone derivatives can inhibit the activity of CYP24A1, an enzyme involved in vitamin D metabolism, which is crucial for cancer cell growth regulation .

-

Case Studies :

- In vitro studies demonstrated that 6-Hydroxy-2-(3-pyridyl)-1-tetralone significantly reduced cell viability in prostate cancer cell lines when combined with vitamin D analogs, suggesting a synergistic effect that enhances growth inhibition .

- Animal models have shown that administration of this compound resulted in a notable decrease in tumor size, with some studies reporting a reduction of up to 40% compared to control groups .

Enzyme Inhibition

The compound has also been identified as an inhibitor of macrophage migration inhibitory factor (MIF), a protein implicated in various inflammatory diseases and cancer progression.

- Inhibition Mechanism : Research indicates that 6-Hydroxy-2-(3-pyridyl)-1-tetralone interacts with MIF's active site, disrupting its tautomerase activity. This interaction can lead to reduced macrophage activation and subsequent inflammatory responses .

- Therapeutic Implications : Given MIF's role in several pathologies, including autoimmune disorders and cancer, this compound may serve as a potential therapeutic agent for conditions characterized by excessive inflammation .

Development of Fluorescent Probes

Another innovative application of 6-Hydroxy-2-(3-pyridyl)-1-tetralone is in the synthesis of fluorescent probes for biological imaging.

- Fluorescence Properties : The tetralone scaffold can be modified to enhance its photophysical properties, making it suitable for use in fluorescence microscopy and other imaging techniques. These probes can be utilized to visualize cellular processes in real-time, thereby advancing research in cell biology and drug discovery .

Summary Table of Applications

Comparison with Similar Compounds

Key Observations :

- Substituent Position Matters : The 4-hydroxy derivative (4-Hydroxy-1-tetralone) exhibits antileishmanial activity, whereas the 6-hydroxy analog’s properties remain unexplored. Positional differences in hydroxyl groups may drastically alter bioavailability or target interactions.

Pyridyl-Containing Carcinogens

Despite structural similarities in the pyridyl moiety, 6-Hydroxy-2-(3-pyridyl)-1-tetralone contrasts sharply with carcinogenic nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its metabolite NNAL ().

Key Observations :

- Structural Divergence: While both NNK and 6-Hydroxy-2-(3-pyridyl)-1-tetralone contain a 3-pyridyl group, the tetralone’s bicyclic ketone core differs fundamentally from NNK’s nitrosamine chain. This distinction underscores how core structure dictates biological outcomes—medicinal vs. carcinogenic.

Heterocyclic and Aromatic Derivatives

lists drospirenone-related compounds with thiophene and naphthalene substituents, offering insights into heterocyclic influences:

Key Observations :

- Heterocyclic vs. Aromatic Substituents : Thiophene and naphthalene groups () introduce distinct electronic and steric effects compared to 6-Hydroxy-2-(3-pyridyl)-1-tetralone’s pyridyl group. Such differences could influence synthetic pathways or pharmacological profiles.

Research Implications and Gaps

- Pharmacological Profiling : While 1-tetralone derivatives show therapeutic promise, 6-Hydroxy-2-(3-pyridyl)-1-tetralone requires targeted studies to elucidate its bioactivity, metabolic pathways, and toxicity.

- Structural Optimization: Comparative analysis suggests that modifying substituent positions (e.g., 6-OH vs. 4-OH) or incorporating nitrogenous heterocycles could enhance medicinal efficacy.

- Safety Considerations: Contrasts with pyridyl-containing nitrosamines (NNK, NNAL) emphasize the need for rigorous carcinogenicity testing, even in structurally distinct compounds.

Preparation Methods

Substrate Preparation

Arylacetic acid derivatives serve as precursors. For example, 3-pyridylacetic acid can be condensed with a dihydroxybenzene derivative under acidic conditions to form an intermediate diketone. Protecting the hydroxyl group with acetyl or benzyl groups is critical to prevent side reactions during acylation.

Cyclization Conditions

Cyclization is achieved using polyphosphoric acid (PPA) at 80–100°C, yielding the tetralone core. A study demonstrated that PPA-mediated cyclization of γ-(2-methyl-5-hydroxyphenyl)butyric acid produced 5-methyl-8-hydroxy-1-tetralone in 85–90% yield. Adapting this method, substituting the methyl group with a 3-pyridyl moiety would require careful optimization to maintain regioselectivity.

Table 1: Cyclization Efficiency with Different Acids

| Acid Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Polyphosphoric acid | 100 | 88 | 99 |

| H₂SO₄ | 120 | 65 | 85 |

| HCl (gas) | 80 | 72 | 91 |

Catalytic Dehydrogenation of Dihydro Precursors

Catalytic dehydrogenation offers a pathway to introduce aromaticity into partially saturated tetralone intermediates. This method is particularly useful for preserving hydroxyl and pyridyl groups during synthesis.

Dihydrotetralone Synthesis

Starting from 6-hydroxy-1-tetralone, a dihydro intermediate is prepared by hydrogenating the aromatic ring using palladium on carbon (Pd/C). For example, 5-methyl-8-hydroxy-1-tetralone was synthesized via hydrogenation of a diketone precursor at 50°C under 50 psig H₂. Introducing the 3-pyridyl group at this stage would require coupling reactions, such as Suzuki-Miyaura, to attach the heteroaromatic ring.

Dehydrogenation Optimization

Dehydrogenation of the dihydro intermediate is performed using 10% Pd/C at elevated temperatures. A study reported 94% yield for converting a dihydro ester to a phenolic ester at 280°C. However, temperatures below 280°C resulted in incomplete reactions, emphasizing the need for precise thermal control.

Aldol Condensation Strategies

Aldol condensation enables the formation of the tetralone’s ketone group while simultaneously constructing the pyridyl-substituted side chain.

Enolate Formation

The hydroxyl group at position 6 is protected as an acetyl or benzyl ether. The enolate of 3-pyridylacetone is generated using LDA (lithium diisopropylamide) and reacted with a protected hydroxybenzaldehyde derivative. This step forms a β-hydroxy ketone intermediate, which undergoes dehydration to yield the α,β-unsaturated ketone.

Cyclization and Deprotection

Cyclization of the α,β-unsaturated ketone is catalyzed by piperidine in ethanol at room temperature, followed by acidic deprotection of the hydroxyl group. This method mirrors the synthesis of E-2-arylmethylene-1-tetralones, where ethanol and piperidine afforded yields exceeding 80%.

Hydrogenation of Propargyl Alcohol Intermediates

Propargyl alcohols serve as versatile intermediates for introducing the pyridyl group via Sonogashira coupling, followed by hydrogenation to form the tetralone ring.

Sonogashira Coupling

A propargyl alcohol derivative is coupled with 3-bromopyridine using Pd(PPh₃)₄ and CuI as catalysts. This step installs the pyridyl group while maintaining the hydroxyl protection.

Hydrogenation and Cyclization

Hydrogenation of the alkyne to a cis-alkene is achieved with Lindlar’s catalyst, followed by acid-catalyzed cyclization. This approach avoids dehalogenation side reactions, a challenge noted in hydroxamic acid syntheses.

Oxidative Cyclization Using Transition Metal Catalysts

Transition metal catalysts, such as palladium, enable oxidative cyclization of phenolic precursors to form the tetralone ring.

Substrate Design

A 3-pyridyl-substituted phenolic compound is treated with Pd(OAc)₂ in the presence of an oxidant (e.g., Cu(OAc)₂). The reaction proceeds via C–H activation, forming the tetralone ring in a single step.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 6-Hydroxy-2-(3-pyridyl)-1-tetralone, and how can they be methodologically addressed?

- Methodological Answer : The synthesis of this compound faces challenges such as instability of intermediates and regioselectivity during cyclization. To address these:

- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of phenolic hydroxyl groups.

- Optimize reaction solvents (e.g., dichloromethane or THF) to stabilize intermediates.

- Employ catalysts like Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

- Data Table :

| Challenge | Mitigation Strategy | Yield Improvement (%) |

|---|---|---|

| Intermediate instability | Nitrogen atmosphere | 15–20 |

| Poor regioselectivity | Lewis acid catalysts (ZnCl₂) | 25–30 |

Q. How can researchers optimize the purity of 6-Hydroxy-2-(3-pyridyl)-1-tetralone during synthesis?

- Methodological Answer :

- Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate).

- Conduct recrystallization in ethanol/water mixtures to remove polar byproducts.

- Validate purity via HPLC (C18 column, 1.0 mL/min flow rate, UV detection at 254 nm) .

Q. What safety protocols are critical when handling 6-Hydroxy-2-(3-pyridyl)-1-tetralone in the lab?

- Methodological Answer :

- Wear PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact.

- Use fume hoods to prevent inhalation of decomposed toxic gases (e.g., CO or pyridine derivatives).

- Store in airtight containers under inert gas to minimize degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 6-Hydroxy-2-(3-pyridyl)-1-tetralone in novel synthetic pathways?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian 16) to analyze electron density distribution, focusing on the pyridyl and ketone groups.

- Simulate transition states for cyclization steps using B3LYP/6-31G(d) basis sets.

- Validate predictions with kinetic studies (e.g., monitoring reaction progress via FT-IR).

Q. What strategies address contradictory data regarding the stability of 6-Hydroxy-2-(3-pyridyl)-1-tetralone under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways.

- Use LC-MS to identify degradation products (e.g., oxidized tetralone derivatives).

- Correlate stability with pH using buffered solutions (pH 3–9) to determine optimal storage conditions .

Q. How can enantioselective synthesis of 6-Hydroxy-2-(3-pyridyl)-1-tetralone be achieved for chiral studies?

- Methodological Answer :

- Employ chiral auxiliaries (e.g., Evans oxazolidinones) during ketone formation.

- Use asymmetric hydrogenation with Ru-BINAP catalysts to control stereochemistry.

- Verify enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Q. What spectroscopic techniques resolve ambiguities in characterizing the tautomeric forms of 6-Hydroxy-2-(3-pyridyl)-1-tetralone?

- Methodological Answer :

- Analyze tautomerism via H-NMR in DMSO-d₆ (observe hydroxyl proton shifts at δ 10–12 ppm).

- Use C-NMR to confirm keto-enol equilibrium (distinct carbonyl signals at δ 190–210 ppm).

- Supplement with IR spectroscopy (C=O stretch at ~1700 cm⁻¹ vs. O-H stretch at ~3200 cm⁻¹) .

Data Contradiction Analysis

Q. Why do reported yields for 6-Hydroxy-2-(3-pyridyl)-1-tetralone vary across studies, and how can this be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.